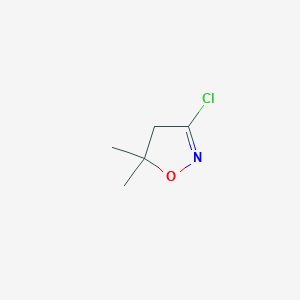

3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5,5-dimethyl-4H-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCWJQIZJIKFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470228 | |

| Record name | Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326829-08-7 | |

| Record name | Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

Abstract

This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to offer a deep, mechanistic understanding of the analytical process. We will explore the logic behind the strategic application of mass spectrometry, infrared spectroscopy, advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section details not only the experimental protocol but also the scientific rationale, ensuring a self-validating and authoritative approach to confirming the molecule's constitution and connectivity.

Introduction: The Significance of the Dihydroisoxazole Scaffold

The 4,5-dihydroisoxazole, or isoxazoline, ring system is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The specific molecule of interest, this compound, serves as a versatile synthetic intermediate. The presence of a chlorine atom at the 3-position offers a reactive handle for further functionalization, while the gem-dimethyl group at the 5-position provides steric bulk and influences the ring's conformation.[4] An unambiguous and rigorous structural confirmation is the foundational prerequisite for its use in any subsequent synthetic or biological application.

This guide presents a holistic analytical workflow, demonstrating how orthogonal techniques are synergistically employed to build an irrefutable structural proof, starting from the initial synthesis.

Synthesis and Purification: The First Analytical Control Point

The structural integrity of a final compound is contingent upon the purity of the sample. Therefore, the analytical process begins with a well-defined synthesis and rigorous purification. A common and highly effective method for constructing the 4,5-dihydroisoxazole ring is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkene.[1][2][5]

For the target molecule, this involves the in situ generation of chloronitrile oxide from a suitable precursor (e.g., dichloroglyoxime or by dehydrohalogenation of a hydroxymoyl chloride) and its reaction with 2-methylpropene.[4][6][7]

Plausible Synthetic Route:

-

Generation of Chloronitrile Oxide: Dichloroformaldoxime is treated with a mild base (e.g., triethylamine or sodium carbonate) in an appropriate solvent like dichloromethane or THF at 0°C to gently generate the reactive chloronitrile oxide intermediate.

-

Cycloaddition: 2-Methylpropene (isobutylene) is bubbled through or added to the solution containing the nitrile oxide. The reaction mixture is stirred at room temperature, allowing the cycloaddition to proceed.

-

Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification via column chromatography on silica gel is essential to remove unreacted starting materials and potential side products, yielding the pure dihydroisoxazole.

Expert Insight: The choice of a non-protic solvent is critical to prevent unwanted side reactions with the highly reactive nitrile oxide. Monitoring the reaction by Thin Layer Chromatography (TLC) is a mandatory in-process control to determine the point of complete consumption of the limiting reagent, preventing the formation of degradation products.

Analytical Workflow for Structural Elucidation

A robust structural elucidation relies on a battery of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Figure 1: A logical workflow for the structural elucidation of a novel compound.

Mass Spectrometry (MS): Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of the molecule. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecular ion [M+H]⁺.

-

Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Interpretation: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition. Critically, observe the A+2 isotopic peak.

Expected Data and Interpretation

For C₅H₈ClNO, the expected monoisotopic mass of the molecular ion [M]⁺ is 133.0322. The key confirmatory feature is the isotopic pattern of chlorine.[8] Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern with a relative intensity ratio of approximately 3:1.

| Ion | Calculated Exact Mass | Observed Mass | Interpretation |

| [C₅H₈³⁵ClNO + H]⁺ | 134.0396 | 134.0395 | Molecular ion peak (M+) |

| [C₅H₈³⁷ClNO + H]⁺ | 136.0367 | 136.0366 | A+2 isotope peak, confirming one chlorine atom |

| Relative Intensity | ~3 | : | 1 |

Fragmentation Analysis: Under harder ionization conditions (like Electron Ionization in GC-MS), fragmentation can occur. A primary fragmentation pathway for alkyl halides is the loss of the halogen radical.[9][10] Another common fragmentation is α-cleavage.

-

Loss of Cl•: [M - Cl]⁺ would result in a fragment at m/z ~98.

-

α-Cleavage: Cleavage adjacent to the oxygen or nitrogen can lead to ring-opening and subsequent fragmentation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and the absence of starting material functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol).

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~2980-2850 | C-H stretch (sp³) | Confirms the presence of the methyl and methylene groups. |

| ~1620-1580 | C=N stretch | Characteristic of the isoxazoline ring imine bond. |

| ~1250-1100 | C-O stretch | Associated with the N-O-C single bond within the ring. |

| ~800-600 | C-Cl stretch | Confirms the presence of the chloro-substituent. |

| Absence of: | ||

| ~3500-3200 | O-H or N-H stretch | Confirms absence of hydroxylamine starting material or hydrolysis products. |

| ~1680-1640 | C=C stretch | Confirms absence of the alkene starting material. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of 1D and 2D experiments allows for the unambiguous assignment of every proton and carbon and establishes the connectivity of the molecular framework.[11][12]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

-

2D Spectra Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra. Instrument parameters for HSQC and HMBC should be optimized for typical one-bond (~145 Hz) and long-range (~8 Hz) coupling constants, respectively.[13][14]

1D NMR Analysis (¹H, ¹³C, DEPT-135)

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of protons.

-

The two methyl groups at C5 are chemically equivalent and should appear as a single sharp singlet, integrating to 6 protons.

-

The two protons on C4 are diastereotopic due to the adjacent chiral (or prochiral) C5 center. They are not chemically equivalent and are expected to couple to each other, appearing as a pair of doublets (an AX system) or, more likely, a more complex AB quartet.

¹³C NMR and DEPT-135: These spectra identify all unique carbons and classify them by the number of attached protons.

-

¹³C: Five distinct carbon signals are expected.

-

DEPT-135: This experiment is crucial for differentiation. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C3 and C5) will be absent.

Predicted 1D NMR Data (in CDCl₃)

| Atom Label | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) | DEPT-135 Phase |

| CH ₂ (C4) | ~3.1 (AB quartet, 2H) | ~50 | Negative |

| C(CH ₃)₂ (C5) | ~1.5 (singlet, 6H) | ~26 | Positive |

| C3 | - | ~158 | Absent |

| C5 | - | ~90 | Absent |

2D NMR Analysis: Assembling the Framework

2D NMR experiments reveal through-bond correlations, allowing us to piece the molecular fragments together.[15][16]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). A cross-peak between the two diastereotopic protons of the C4 methylene group would be expected, confirming their geminal relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (¹JCH).[13] It provides an unambiguous link between the ¹H and ¹³C assignments.

-

The singlet at ~1.5 ppm will correlate to the carbon at ~26 ppm (the methyl groups).

-

The AB quartet at ~3.1 ppm will correlate to the carbon at ~50 ppm (the methylene group).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton by showing correlations between protons and carbons over multiple bonds (²JCH, ³JCH).[13][14]

Figure 2: Key HMBC correlations confirming the molecular structure.

Key HMBC Correlations:

-

From Methyl Protons (H-C5'): A strong correlation to the quaternary C5 carbon (²J) and the methylene C4 carbon (³J). This connects the gem-dimethyl group to the ring.

-

From Methylene Protons (H-C4): Correlations to the quaternary C5 carbon (²J) and the C=N carbon at C3 (²J). This critical correlation links the methylene group to the chloro-substituted carbon, completing the ring structure.

Single-Crystal X-ray Crystallography: The Gold Standard

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the exact spatial arrangement of atoms in the solid state.[17][18][19]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined. Refine the structural model to achieve the best fit with the experimental data.

Expected Results

The analysis will yield a 3D model of the molecule, confirming the atom connectivity, bond lengths, bond angles, and the ring conformation (typically an envelope or twisted conformation for a dihydroisoxazole ring).[19][20] This provides irrefutable evidence for the proposed structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple, orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of chlorine. IR spectroscopy provides a quick check for key functional groups. The core of the elucidation is a comprehensive suite of 1D and 2D NMR experiments, which definitively establishes the atomic connectivity and molecular backbone. Finally, single-crystal X-ray crystallography can provide absolute, three-dimensional structural proof. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing research and development.

References

- 1. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. soc.chim.it [soc.chim.it]

- 6. Sustainable electrochemical synthesis of a new isoxazoline scaffold as turn inducer to build parallel β-hairpins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

physicochemical properties of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

Foreword

Prepared for researchers, scientists, and professionals in drug development and agrochemical synthesis, this technical guide provides a comprehensive examination of this compound. This heterocyclic compound serves as a critical intermediate, particularly in the production of modern herbicides. Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and guaranteeing the efficacy and safety of downstream products. This document moves beyond a simple data sheet, offering insights into the causality behind its characteristics and the methodologies for their validation.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a five-membered dihydroisoxazole ring.[1] Key structural characteristics include a chlorine atom at the 3-position, which is a primary site for nucleophilic substitution, and two methyl groups at the 5-position.[1]

The presence of both an electrophilic carbon (bonded to chlorine) and a heterocyclic ring system imparts a unique reactivity profile, making it a valuable synthon in organic chemistry.[1]

Core Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, reaction kinetics, and purification. This compound is typically a colorless to light yellow liquid at or slightly above room temperature.[3] Its properties dictate the choice of solvents for synthesis and subsequent reactions, as well as storage conditions.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | ChemBK[3] |

| Melting Point | ~20-21 °C | ChemBK[3] |

| Boiling Point | ~112-116 °C (Predicted: 132.1±23.0 °C) | ChemBK[3] |

| Density | 1.23±0.1 g/cm³ (Predicted) | ChemBK[3] |

| Solubility | Soluble in many organic solvents | ChemBK[3] |

Expert Insights: The low melting point near room temperature is a critical handling parameter. It implies that the material may be solid or liquid depending on ambient laboratory conditions, affecting how it is weighed and transferred. Its solubility in common organic solvents simplifies its use in reaction media, allowing for homogeneous reaction conditions which are often crucial for achieving high yields and purity.[3]

Synthesis, Reactivity, and Applications

General Synthesis Pathway

The synthesis of this compound is typically achieved through chemical synthesis involving multi-step reactions.[3] A common pathway involves the reaction of a dihalogenoformoxime derivative, such as dichlorochloroform, with 2-methylpropene (isobutylene) in the presence of a base.[1][5] Another described method reacts hydroxycarbodimic dichloride with isobutylene.[6] These cycloaddition reactions are fundamental to forming the dihydroisoxazole ring structure.

Caption: Generalized synthesis workflow for this compound.

Chemical Reactivity and Field Application

The utility of this compound stems from its reactivity. As a halogenated heterocycle, it readily participates in nucleophilic substitution reactions where the chlorine atom is displaced.[1] This reactivity is expertly harnessed in industrial synthesis.

Its most significant application is as a key intermediate in the manufacture of the herbicide pyroxasulfone.[1] In this process, this compound is reacted with thiourea in an acidic medium to form a carbamimidothioate derivative, which is a crucial precursor to the final herbicide molecule.[1][6] This specific reaction highlights the compound's role as a building block, where the dihydroisoxazole core is installed early and the chloro-substituent serves as a handle for further functionalization.

Beyond agrochemicals, its derivatives have been investigated for a range of biological activities, including potential use as plant growth regulators.[1] The structural motif is also of interest in pharmaceutical research, where isoxazole and its derivatives are known to exhibit diverse therapeutic properties.[7]

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. While specific spectra are proprietary or depend on instrumentation, the expected outcomes from standard analytical techniques can be expertly predicted based on its molecular structure.

Caption: A self-validating workflow for the physicochemical analysis of the title compound.

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Methodology:

-

Dissolve a 5-10 mg sample in an appropriate deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

-

Expected Results (Expert Prediction):

-

¹H NMR: Two primary signals are expected. A singlet in the aliphatic region (approx. 1.5 ppm) corresponding to the six equivalent protons of the two gem-dimethyl groups at the C5 position. Another singlet further downfield (approx. 3.0 ppm) for the two protons of the CH₂ group at the C4 position.

-

¹³C NMR: Key signals would include those for the two methyl carbons, the quaternary C5 carbon, the methylene C4 carbon, and the sp² hybridized C3 carbon bonded to the chlorine atom (expected to be significantly downfield).

-

2. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Methodology:

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) interface.

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Results: The mass spectrum should show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight (133.58 g/mol ). A characteristic isotopic pattern for one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks) would provide definitive evidence of its presence.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify characteristic functional groups and bond types.

-

Methodology:

-

Place a small drop of the liquid sample between two KBr plates or use an ATR (Attenuated Total Reflectance) accessory.

-

Scan the sample over the mid-infrared range (approx. 4000-400 cm⁻¹).

-

-

Expected Results: The spectrum should feature C-H stretching vibrations from the methyl and methylene groups (~2850-3000 cm⁻¹). A key signal would be the C=N stretching vibration of the isoxazole ring, expected around 1600-1650 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards. Safety data indicates that related compounds can cause skin and eye irritation or damage.[8][9] It may also be harmful if inhaled or swallowed.[8]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][10]

-

Storage: Store in a tightly closed container in a dry, cool place away from heat and sources of ignition.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.[3]

References

- 1. Buy this compound | 326829-08-7 [smolecule.com]

- 2. This compound 95% | CAS: 326829-08-7 | AChemBlock [achemblock.com]

- 3. chembk.com [chembk.com]

- 4. Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- | 326829-08-7 [chemicalbook.com]

- 5. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]

- 6. WO2020240392A1 - Process for preparation of pyroxasulfone - Google Patents [patents.google.com]

- 7. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Unveiling of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating the isoxazole scaffold, are of significant interest due to their diverse pharmacological activities. This guide provides an in-depth technical analysis of the spectroscopic data for a key isoxazoline derivative, 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its structural characteristics. This document will not only present the spectral data but also explore the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.

Molecular Structure and Isomeric Considerations

The structural integrity of a molecule is the foundation of its chemical and biological behavior. For this compound, its molecular framework dictates the spectroscopic signatures we observe.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its atomic arrangement.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal three distinct signals, corresponding to the three unique proton environments in the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 | Singlet | 2H | CH₂ (C4) |

| ~1.4 | Singlet | 6H | 2 x CH₃ (C5) |

Disclaimer: These are predicted values and may vary slightly from experimental results.

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, ensuring minimal interference with the analyte's signals[1]. The singlet nature of the methylene protons at C4 arises from the absence of adjacent protons for coupling. Similarly, the two methyl groups at C5 are equivalent and present as a single, sharp signal.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~155 | Quaternary | C=N (C3) |

| ~90 | Quaternary | C(CH₃)₂ (C5) |

| ~50 | Methylene | CH₂ (C4) |

| ~25 | Methyl | 2 x CH₃ (C5) |

Disclaimer: These are predicted values and may vary slightly from experimental results.

The downfield chemical shift of the C3 carbon is characteristic of a carbon atom involved in a C=N double bond within a heterocyclic ring. The quaternary carbon at C5 is shifted downfield due to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1620 | C=N stretch | Isoxazoline ring |

| ~1220 | C-N stretch | Isoxazoline ring |

| ~1150 | N-O stretch | Isoxazoline ring |

| ~800-600 | C-Cl stretch | Alkyl halide |

Disclaimer: These are predicted values and may vary slightly from experimental results.

The C=N stretching frequency in isoxazoline derivatives is a key diagnostic peak, typically appearing in the 1614-1625 cm⁻¹ region[2]. The presence of the N-O and C-N stretching bands further confirms the integrity of the isoxazoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Ion |

| 133/135 | [M]⁺ (Molecular Ion) |

| 118/120 | [M - CH₃]⁺ |

| 98 | [M - Cl]⁺ |

| 56 | [C₄H₈]⁺ |

Disclaimer: These are predicted fragmentation patterns and may vary based on the ionization method and energy.

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Fragmentation of isoxazolines often involves the loss of substituents and cleavage of the heterocyclic ring.

Caption: A simplified representation of the predicted fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4]

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

-

Ionization and Analysis: Utilize electron ionization (EI) at 70 eV. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, grounded in the fundamental principles of spectroscopy and corroborated by literature on related compounds, offers a robust framework for its identification and further investigation. This guide serves as a testament to the power of modern analytical techniques in advancing chemical and pharmaceutical research.

References

An In-depth Technical Guide to 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole (CAS 326829-08-7): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole, identified by CAS number 326829-08-7, is a pivotal heterocyclic organic compound that has garnered significant interest in both the agrochemical and pharmaceutical sectors. Structurally, it is characterized by a five-membered dihydroisoxazole ring, featuring a chlorine substituent at the 3-position and two methyl groups at the 5-position.[1] This arrangement imparts unique chemical properties, particularly the reactivity of the chlorine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[2] This reactivity makes it a versatile intermediate for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the properties, synthesis, and primary applications of this compound, with a particular focus on its role as a key building block in the production of modern herbicides. We will delve into the mechanistic insights of its derivatives and provide detailed experimental protocols for its utilization in synthetic workflows.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[3] Its physical and chemical characteristics are crucial for its handling, storage, and application in various chemical reactions. Below is a table summarizing its key properties.

| Property | Value | Source |

| CAS Number | 326829-08-7 | N/A |

| Molecular Formula | C₅H₈ClNO | [3] |

| Molecular Weight | 133.58 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | ~20-21 °C | [3] |

| Boiling Point | ~112-116 °C | [3] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in many organic solvents | [3] |

| Synonyms | 3-chloro-5,5-dimethyl-4,5-dihydro-1,2-oxazole, 3-chloro-5,5-dimethyl-2-isoxazoline | N/A |

Core Application: Synthesis of the Herbicide Pyroxasulfone

The most significant industrial application of this compound is as a critical intermediate in the synthesis of the pre-emergence herbicide, pyroxasulfone. Pyroxasulfone is highly effective against a broad spectrum of grass and broadleaf weeds in various crops, including corn, soybeans, and wheat.

The synthetic pathway to pyroxasulfone leverages the reactivity of the chloro-substituent on the dihydroisoxazole ring. A key step involves the nucleophilic substitution of the chlorine atom with a sulfur-containing nucleophile.

Experimental Protocol: Synthesis of 5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate hydrobromide

This protocol outlines the synthesis of a key intermediate in the production of pyroxasulfone, starting from this compound. This reaction is a prime example of the nucleophilic substitution at the C3 position of the dihydroisoxazole ring.

Reaction:

References

An In-Depth Technical Guide on the Mechanism of Action of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole. While primarily recognized as a crucial intermediate in the synthesis of the herbicide pyroxasulfone, the inherent reactivity of the 3-chloro-4,5-dihydroisoxazole scaffold suggests a potential for direct biological activity through covalent modification of enzymatic targets. This document will first elucidate the well-established mechanism of its end-product, pyroxasulfone, which involves the inhibition of very-long-chain fatty acid biosynthesis in plants. Subsequently, a hypothesized mechanism of action for this compound as a covalent inhibitor will be presented, drawing parallels with the known reactivity of similar structures like the antibiotic acivicin. This guide will conclude with a proposed experimental workflow to investigate this hypothetical mechanism, providing a roadmap for future research into the bioactivity of this compound and its derivatives.

Introduction: A Tale of Two Mechanisms

This compound is a heterocyclic compound of significant interest in the agrochemical industry.[1] Its primary application lies in its role as a key precursor for the synthesis of pyroxasulfone, a potent pre-emergence herbicide.[1] Consequently, the most well-documented "mechanism of action" associated with this compound is, in fact, that of its ultimate product. However, the chemical structure of this compound, specifically the electrophilic 3-chloro-4,5-dihydroisoxazole moiety, warrants a deeper investigation into its own potential biological activity. This guide will therefore explore both the established, indirect mechanism via pyroxasulfone and a proposed, direct covalent inhibition mechanism.

The Established Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis by Pyroxasulfone

Pyroxasulfone, synthesized from this compound, is a highly effective herbicide classified in the Herbicide Resistance Action Committee (HRAC) Group K3.[2] Its mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in plants.[1][2] VLCFAs are crucial components of various cellular structures, including cuticular waxes and membranes, and their disruption leads to catastrophic failure in seedling development.[3]

The herbicidal effect of pyroxasulfone manifests as the inhibition of both root and shoot development in germinating weeds.[1] This is a direct consequence of its interference with multiple elongation steps in the VLCFA synthesis pathway.[1][2] Specifically, pyroxasulfone has been shown to inhibit the elongase reactions that convert C18:0 fatty acids progressively to longer chains, such as C20:0, C22:0, C24:0, C26:0, and C28:0.[1] This disruption leads to an accumulation of fatty acid precursors and a depletion of the essential VLCFAs required for proper plant growth and development.[1] The molecular targets of pyroxasulfone are the VLCFA elongases (VLCFAEs), a group of enzymes responsible for catalyzing these elongation steps.[1]

References

discovery and history of isoxazole compounds

An In-Depth Technical Guide to the Discovery and History of Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. From its initial synthesis in the late 19th and early 20th centuries to its current status as a privileged scaffold in numerous FDA-approved drugs, the journey of isoxazole is a compelling narrative of chemical ingenuity and pharmacological discovery. This guide provides a comprehensive exploration of the , detailing the seminal synthetic methodologies, the identification of key natural products, and the evolution of their therapeutic applications. Through detailed protocols, comparative analyses, and workflow visualizations, we aim to provide researchers and drug development professionals with a deep, actionable understanding of this vital chemical entity.

Genesis of a Heterocycle: The Dawn of Isoxazole Chemistry

The story of isoxazole begins in the late 19th century, an era of foundational discoveries in organic chemistry. The initial recognition of the isoxazole cyclic structure is credited to the German chemist Ludwig Claisen in 1888, who correctly identified the structure of 3-methyl-5-phenylisoxazole.[1][2] However, the first definitive synthesis of the parent isoxazole ring was achieved by Claisen in 1903.[3] This landmark achievement laid the groundwork for over a century of research into this versatile heterocycle.

The Claisen Synthesis: A Foundational Method

Claisen's pioneering method involved the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4][5] In his 1903 synthesis, he utilized propargylaldehyde acetal, which upon oximation, cyclized to form the unsubstituted isoxazole ring.[3] This general approach, now known as the Claisen isoxazole synthesis, remains a fundamental method for constructing the isoxazole core.

The reaction proceeds via the formation of an imine (or oxime) at one carbonyl group, followed by an intramolecular nucleophilic attack from the hydroxylamine's oxygen onto the second carbonyl, and subsequent dehydration to form the aromatic ring.[4]

Experimental Protocol: Classical Claisen Isoxazole Synthesis

Objective: To synthesize 3,5-dimethylisoxazole from acetylacetone (a 1,3-dicarbonyl) and hydroxylamine.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base, such as sodium acetate (1.1 eq), to the flask. The base is necessary to liberate the free hydroxylamine from its salt.

-

Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by column chromatography or distillation to yield 3,5-dimethylisoxazole.

Causality and Insights: The primary limitation of the classical Claisen synthesis arises when using unsymmetrical 1,3-diketones. The initial condensation of hydroxylamine can occur at either of the two non-equivalent carbonyl groups, leading to the formation of a mixture of regioisomeric isoxazoles, which can be challenging to separate.[5] This lack of regioselectivity was a significant driver for the development of more controlled synthetic strategies.

Unlocking the Synthetic Toolbox: The Rise of 1,3-Dipolar Cycloaddition

While the Claisen synthesis provided the initial entry into isoxazole chemistry, a more versatile and regioselective method emerged from the work of Adolfo Quilico between 1930 and 1946.[1][2] His studies on the reaction of nitrile oxides with unsaturated compounds laid the foundation for what would later be generalized by Rolf Huisgen as the 1,3-dipolar cycloaddition . This reaction is arguably the most powerful and widely used method for isoxazole synthesis today.[6][7]

The Huisgen 1,3-dipolar cycloaddition involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). The reaction with an alkyne directly yields a substituted isoxazole, typically with high regioselectivity.[8]

Diagram: Comparative Synthetic Workflows

The following diagram illustrates the fundamental difference between the Claisen condensation and the Huisgen cycloaddition pathways.

Caption: Comparison of Claisen vs. Huisgen pathways for isoxazole synthesis.

Experimental Protocol: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Objective: To synthesize a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne via in situ nitrile oxide generation.

Methodology:

-

Reaction Setup: To a solution of the starting aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (Et₃N, 1.5 eq).

-

Nitrile Oxide Generation: Slowly add a solution of an oxidizing/halogenating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), to the stirred mixture at 0 °C or room temperature. This step generates the hydroximoyl chloride intermediate, which is then dehydrochlorinated by the base to form the reactive nitrile oxide in situ.

-

Cycloaddition: Allow the reaction to stir at room temperature for 12-24 hours. The nitrile oxide, once formed, rapidly undergoes cycloaddition with the alkyne present in the reaction mixture.

-

Work-up and Isolation: Quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude product is typically purified by flash column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Causality and Insights: The high regioselectivity of this reaction, particularly with terminal alkynes, is a key advantage. The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne control the orientation of the addition, overwhelmingly favoring one regioisomer. This predictability is invaluable in complex molecule synthesis and drug discovery, where precise control over the substitution pattern is critical for biological activity.[5]

Nature's Blueprint: Isoxazoles in the Wild

The significance of the isoxazole scaffold is not purely a synthetic construct; nature also utilizes this ring system. The discovery of isoxazole-containing natural products provided crucial validation of their potential biological relevance. Among the most notable examples are ibotenic acid and its decarboxylated derivative, muscimol , which are found in the Amanita muscaria mushroom.[6][9]

-

Ibotenic Acid: An excitatory neurotoxin that acts as a potent agonist for NMDA and metabotropic glutamate receptors.

-

Muscimol: A potent and selective agonist for the GABA-A receptor, producing sedative-hypnotic and hallucinogenic effects.[6]

The discovery of these psychoactive compounds demonstrated that the isoxazole ring could effectively mimic neurotransmitters and interact with specific protein targets in the central nervous system, a foreshadowing of its future role in drug design.

The Pharmacological Era: Isoxazole as a Privileged Scaffold

The transition of isoxazole from a chemical curiosity to a mainstay of medicinal chemistry began with the development of sulfa drugs. The incorporation of an isoxazole ring into the sulfonamide structure led to compounds with improved pharmacokinetic and pharmacodynamic properties.

| Milestone/Drug | Year of Discovery/Release | Significance |

| Ludwig Claisen | 1903 | First synthesis of the parent isoxazole ring.[3] |

| Adolfo Quilico | 1930s-40s | Pioneered the synthesis of isoxazoles from nitrile oxides.[1][2] |

| Sulfisoxazole | ~1940s | An early and successful isoxazole-containing antibacterial sulfa drug.[1][3] |

| Sulfamethoxazole | 1961 | A widely used antibacterial agent, often combined with trimethoprim (co-trimoxazole).[3][9] |

| Cloxacillin/Dicloxacillin | ~1960s | Beta-lactamase-resistant penicillins featuring an isoxazolyl side chain.[6] |

| Leflunomide | 1998 | An isoxazole-based immunomodulatory drug for treating rheumatoid arthritis.[6][9] |

| Valdecoxib | 2001 | A selective COX-2 inhibitor for treating arthritis and pain (later withdrawn).[6][9] |

Case Study: Sulfamethoxazole

Sulfamethoxazole is a classic example of how the isoxazole ring can be used to modulate the properties of a pharmacophore. As a sulfonamide antibiotic, it acts by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. The electron-withdrawing nature and steric profile of the 5-methylisoxazole group attached to the sulfonamide nitrogen were crucial for achieving the desired pKa, solubility, and protein binding characteristics, leading to a clinically effective antibiotic.[3]

Case Study: COX-2 Inhibitors

In the late 1990s and early 2000s, the isoxazole ring featured prominently in the design of selective cyclooxygenase-2 (COX-2) inhibitors like Valdecoxib.[6] In these diarylheterocyclic structures, the isoxazole core acts as a central scaffold, correctly orienting the aryl groups to fit into the active site of the COX-2 enzyme. This application highlighted the isoxazole's utility as a rigid and stable linker for constructing complex, three-dimensional pharmacophores.

Modern Perspectives and Future Directions

The historical evolution of isoxazole chemistry continues into the 21st century. Modern research focuses on developing more efficient, sustainable, and environmentally friendly synthetic methods. Recent advances include:

-

Green Chemistry Approaches: The use of ultrasound irradiation and microwave-assisted synthesis to accelerate reactions, improve yields, and reduce the need for hazardous solvents.[10][11]

-

Catalyst Development: The creation of novel copper-catalyzed and other transition-metal-catalyzed cycloaddition reactions that proceed under milder conditions with even greater efficiency and scope.[8][12][13]

-

New Therapeutic Targets: The application of isoxazole-based compounds to a growing list of diseases, including cancer, viral infections, and neurodegenerative disorders, demonstrates the scaffold's enduring versatility.[9][12][14]

The journey from Claisen's initial synthesis to the latest clinical candidates is a testament to the isoxazole's remarkable chemical and biological utility. Its rich history provides a robust foundation upon which future generations of scientists will continue to build, designing novel molecules to address unmet medical needs.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

Abstract

This document provides a detailed protocol for the synthesis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole, a key heterocyclic intermediate in the development of agrochemicals and pharmaceuticals.[1][2] The principal synthetic strategy discussed is the [3+2] cycloaddition reaction, a robust and widely utilized method for constructing the isoxazoline ring system.[3][4] We will detail a well-documented procedure involving the reaction of an in situ generated nitrile oxide precursor with isobutylene.[5] This guide explains the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines characterization methods, and discusses critical safety considerations. The content is designed for researchers in organic synthesis, medicinal chemistry, and process development.

Introduction and Synthetic Rationale

The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged structure in modern chemistry due to its presence in numerous bioactive compounds and its utility as a versatile synthetic intermediate.[6] Specifically, 3-halo-substituted isoxazolines, such as this compound, serve as valuable electrophilic building blocks.[7][8] The title compound is a crucial precursor in the industrial synthesis of pyroxasulfone, a potent herbicide.[5]

The most effective and convergent strategy for constructing the 5,5-dimethyl-4,5-dihydroisoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[7][9] This pericyclic reaction is known for its high regio- and stereoselectivity.[7] The protocol detailed herein utilizes isobutylene (2-methylpropene) as the dipolarophile and a chloro-substituted nitrile oxide generated in situ from a stable precursor, hydroxycarbonimidic dichloride. This method, adapted from established industrial processes, offers a reliable and scalable route to the target molecule.[5]

Reaction Mechanism and Workflow

The core transformation is a [3+2] cycloaddition. The reaction proceeds through a concerted mechanism where the 1,3-dipole (chloronitrile oxide, generated in situ) reacts with the π-system of the dipolarophile (isobutylene).

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: first, the preparation of the key intermediate, hydroxycarbonimidic dichloride, followed by the cycloaddition to yield the final product.

Diagram 1: High-level workflow for the synthesis of the target isoxazoline.

Detailed Experimental Protocol

This protocol is based on the multi-step synthesis outlined by Syngenta Crop Protection, ensuring industrial relevance and scalability.[5]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |

| Glyoxylic Acid | 298-12-4 | C₂H₂O₃ | 74.04 | Starting material for precursor |

| Hydroxylamine Sulfate | 10039-54-0 | (NH₃OH)₂SO₄ | 164.14 | Reagent for oxime formation |

| Chlorine Gas | 7782-50-5 | Cl₂ | 70.91 | Chlorinating agent |

| Isobutylene (2-Methylpropene) | 115-11-7 | C₄H₈ | 56.11 | Gaseous alkene; dipolarophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base for cycloaddition |

| n-Butyl Acetate | 123-86-4 | C₆H₁₂O₂ | 116.16 | Organic solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Base |

Step-by-Step Procedure

Safety Precaution: This synthesis involves hazardous materials, including chlorine gas and flammable isobutylene. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.

Part A: Synthesis of Hydroxycarbonimidic Dichloride [5]

-

Oxime Formation: React glyoxylic acid with hydroxylamine sulfate in the presence of a base (e.g., sodium hydroxide) and a buffering agent to produce hydroxyiminoacetic acid.

-

Chlorination: The resulting hydroxyiminoacetic acid is then treated with a chlorinating agent. A patent describes reacting it with chlorine gas in an aqueous medium, which is then extracted into an organic solvent like n-butyl acetate.[5] This yields a solution of hydroxycarbonimidic dichloride, which is used directly in the next step.

Part B: [3+2] Cycloaddition [5]

-

Reactor Setup: To a suitable pressure-rated reactor equipped with a stirrer, gas inlet, and temperature control, add a suspension of potassium carbonate (base) in n-butyl acetate.

-

Reagent Addition: Add the n-butyl acetate solution of hydroxycarbonimidic dichloride from Part A to the reactor.

-

Isobutylene Introduction: Cool the reactor to the target temperature (see Table 2). Begin bubbling isobutylene gas through the reaction mixture with vigorous stirring. The reaction is typically performed under a positive pressure of isobutylene.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to track the consumption of the hydroxycarbonimidic dichloride precursor.

-

Workup: Once the reaction is complete, vent the excess isobutylene safely. Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Purification: The filtrate, containing the product in n-butyl acetate, can be concentrated under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.[1]

Key Reaction Parameters

| Parameter | Value / Condition | Rationale / Reference |

| Cycloaddition Temperature | 10–70 °C (40 °C preferred) | Balances reaction rate and stability of the nitrile oxide intermediate. Higher temperatures can lead to side reactions.[5] |

| Base | Potassium Carbonate (K₂CO₃) | Acts as a proton scavenger to facilitate the in situ generation of the chloronitrile oxide from its precursor.[5] |

| Solvent | n-Butyl Acetate | An appropriate solvent for extracting the precursor and for the cycloaddition reaction itself.[5] |

| Monitoring | Gas Chromatography (GC) | Allows for tracking the conversion of the starting material to ensure the reaction goes to completion.[5] |

| Expected Yield | >85% (based on conversion) | The cycloaddition is generally a high-yielding reaction under optimized conditions.[4][5] |

Product Characterization

The identity and purity of the synthesized this compound (CAS: 326829-08-7) should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include a singlet for the two gem-dimethyl protons (C(CH₃)₂) and a singlet for the methylene protons (-CH₂-) of the isoxazoline ring.

-

¹³C NMR: Signals corresponding to the quaternary C5 carbon, the gem-dimethyl carbons, the C4 methylene carbon, and the C3 carbon bearing the chlorine atom are expected.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular formula C₅H₈ClNO (M.W. 133.58), with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching and a characteristic C=N stretching frequency for the isoxazoline ring.

Concluding Remarks

The 1,3-dipolar cycloaddition provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling reaction parameters such as temperature and stoichiometry, high yields of this valuable synthetic intermediate can be achieved. The protocol described offers a scalable method rooted in established industrial processes, making it suitable for both academic research and process development applications.

References

- 1. chembk.com [chembk.com]

- 2. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. WO2020240392A1 - Process for preparation of pyroxasulfone - Google Patents [patents.google.com]

- 6. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole is a heterocyclic compound that has emerged as a valuable and versatile intermediate in modern organic synthesis. Its unique structural features, particularly the reactive C-Cl bond at the 3-position of the dihydroisoxazole ring, render it a powerful building block for the construction of a diverse array of more complex molecules. The dihydroisoxazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and natural products. The strategic placement of a chloro substituent provides a handle for a variety of chemical transformations, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and ring-opening reactions to access acyclic structures with valuable functional groups.

This guide provides a comprehensive overview of the synthesis and synthetic applications of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge and detailed protocols to effectively utilize this intermediate in their synthetic endeavors. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative scientific literature.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈ClNO | [1][2][3] |

| Molecular Weight | 133.58 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 112-116 °C (Predicted: 132.1 ± 23.0 °C) | [1][3] |

| Melting Point | ~20-21 °C | [1][3] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in many organic solvents | [1][3] |

| CAS Number | 326829-08-7 | [2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm) ~1.4-1.6 (s, 6H, 2 x CH₃)

-

δ (ppm) ~2.9-3.1 (s, 2H, CH₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ (ppm) ~25-28 (2 x CH₃)

-

δ (ppm) ~50-55 (CH₂)

-

δ (ppm) ~85-90 (C(CH₃)₂)

-

δ (ppm) ~155-160 (C=N)

-

Synthesis of this compound

The synthesis of 3-chloro-4,5-dihydroisoxazoles is most commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[5] For the target molecule, this involves the reaction of chloronitrile oxide with 2-methylpropene (isobutylene). The chloronitrile oxide is typically generated in situ from a suitable precursor. A highly effective and contemporary method involves the use of an aldoxime and a chlorinating agent like N-chlorosuccinimide (NCS).[6]

Protocol 1: One-Pot Synthesis from Isobutyraldoxime

This protocol is based on the general method for the synthesis of 3-chloroisoxazolines from aldoximes and NCS.[6][7]

Materials:

-

Isobutyraldoxime

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

2-Methylpropene (isobutylene)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Pressure vessel or a flask fitted with a balloon of isobutylene

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isobutyraldoxime (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Chlorination: To the cooled solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour.

-

Formation of Nitrile Oxide: Slowly add triethylamine (Et₃N) (1.2 eq) dropwise to the reaction mixture at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed. Stir the mixture at 0 °C for an additional 30 minutes.

-

Cycloaddition: Introduce 2-methylpropene (isobutylene) (2.0-3.0 eq) to the reaction mixture. This can be done by bubbling the gas through the solution or by conducting the reaction in a sealed pressure vessel charged with isobutylene. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Causality and Experimental Choices:

-

The use of NCS provides a mild and effective method for the in situ generation of the hydroximoyl chloride intermediate.

-

Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, forming the reactive chloronitrile oxide dipole.

-

The reaction is performed at low temperatures initially to control the exothermic chlorination and subsequent nitrile oxide formation.

-

An excess of the volatile 2-methylpropene is used to drive the cycloaddition to completion.

Applications in Synthetic Chemistry

Nucleophilic Substitution Reactions

The C-Cl bond at the 3-position of the dihydroisoxazole ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

Protocol 2: Synthesis of a 3-Amino-5,5-dimethyl-4,5-dihydroisoxazole Derivative

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add N,N-dimethylformamide (DMF), benzylamine (1.2 eq), and potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(benzylamino)-5,5-dimethyl-4,5-dihydroisoxazole.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful transformations.

This reaction allows for the coupling of the isoxazole core with aryl or vinyl boronic acids.[8][9]

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel for inert atmosphere techniques

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Condenser

Procedure:

-

Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen).

-

Reagent Addition: To the flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain 3-phenyl-5,5-dimethyl-4,5-dihydroisoxazole.

This reaction facilitates the coupling with terminal alkynes, introducing an alkynyl moiety at the 3-position. Copper-free conditions are often preferred to avoid homo-coupling of the alkyne.[10][11][12]

Protocol 4: Copper-Free Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN), anhydrous and degassed

-

Schlenk flask

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Condenser

Procedure:

-

Inert Atmosphere Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), triphenylphosphine (0.06 eq), and cesium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed acetonitrile, followed by phenylacetylene (1.5 eq).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.

-

Work-up: Cool the mixture, filter through a pad of Celite®, and wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-(phenylethynyl)-5,5-dimethyl-4,5-dihydroisoxazole.

Ring-Opening Reactions

The N-O bond of the dihydroisoxazole ring can be cleaved under reductive conditions, providing access to valuable acyclic β-hydroxy ketones.[13][14] This transformation is a powerful tool for introducing complex functionality.

Protocol 5: Reductive Ring-Opening to a β-Hydroxy Ketone

This protocol is a representative procedure for the reductive cleavage of the N-O bond. The intermediate from a Suzuki coupling (Protocol 3) is used as the starting material.

Materials:

-

3-Phenyl-5,5-dimethyl-4,5-dihydroisoxazole

-

Sodium borohydride (NaBH₄)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Methanol (MeOH)

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve 3-phenyl-5,5-dimethyl-4,5-dihydroisoxazole (1.0 eq) and nickel(II) chloride hexahydrate (0.2 eq) in methanol in a round-bottom flask and cool to 0 °C.

-

Reduction: Add sodium borohydride (4.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Hydrolysis: Carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for an additional 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

-

Work-up: Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the corresponding β-hydroxy ketone.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile synthetic intermediate. Its ability to undergo a range of transformations, including nucleophilic substitution, cross-coupling, and ring-opening reactions, makes it an invaluable tool for the synthesis of diverse and complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this compound. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in advancing these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. 326829-08-7|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 9. Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds [organic-chemistry.org]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]

reaction of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole with nucleophiles

An In-Depth Guide to the Nucleophilic Substitution Reactions of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole for Synthetic and Medicinal Chemistry

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles. This versatile heterocyclic compound serves as a valuable building block in organic synthesis and drug discovery, owing to the electrophilic nature of the C3 position, which is primed for nucleophilic attack. The protocols and mechanistic insights detailed herein are intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

The 4,5-dihydroisoxazole (isoxazoline) ring is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][5] The ability to functionalize the 3-position of the 5,5-dimethyl-4,5-dihydroisoxazole core through nucleophilic substitution opens a gateway to novel chemical entities with potential therapeutic applications.[6][7]

The chlorine atom at the C3 position acts as a competent leaving group, facilitating reactions with a diverse range of nucleophiles. This guide will explore the mechanistic underpinnings of this transformation and provide robust, field-tested protocols for its practical application.

Mechanistic Overview: The Addition-Elimination Pathway

The does not typically follow a classic SN1 or SN2 pathway. Instead, the prevailing mechanism is a nucleophilic aromatic-like substitution, commonly referred to as an addition-elimination mechanism.[8] This pathway is characteristic of substitutions on sp²-hybridized carbons in electron-deficient heterocyclic systems.

The key steps are:

-

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbon atom at the C3 position, which bears the chlorine leaving group. This attack is perpendicular to the plane of the ring system and results in the formation of a tetrahedral intermediate.

-

Formation of a Meisenheimer-like Intermediate: The resulting intermediate is a high-energy, anionic species where the negative charge is delocalized onto the electronegative oxygen and nitrogen atoms of the isoxazoline ring, providing stabilization.

-

Elimination of the Leaving Group: The intermediate collapses, re-forming the carbon-nitrogen double bond and expelling the chloride ion as the leaving group. This step is typically fast and irreversible.